molecular formula C35H32N2O8S2 B12728533 Benzhydryl alpha-(1-hydroxyethylidene)-4-oxo-3-((phenoxyacetyl)amino)-2-(((p-tolyl)sulphonyl)thio)azetidine-1-acetate CAS No. 84823-49-4

Benzhydryl alpha-(1-hydroxyethylidene)-4-oxo-3-((phenoxyacetyl)amino)-2-(((p-tolyl)sulphonyl)thio)azetidine-1-acetate

Cat. No.: B12728533
CAS No.: 84823-49-4
M. Wt: 672.8 g/mol
InChI Key: JYBFYDOVDDHVMZ-QLTSDVKISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BENZHYDRYL ALPHA-(1-HYDROXYETHYLIDENE)-4-OXO-3-[(PHENOXYACETYL)AMINO]-2-[[(P-TOLYL)SULFONYL]THIO]AZETIDINE-1-ACETATE is a complex organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZHYDRYL ALPHA-(1-HYDROXYETHYLIDENE)-4-OXO-3-[(PHENOXYACETYL)AMINO]-2-[[(P-TOLYL)SULFONYL]THIO]AZETIDINE-1-ACETATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Azetidine Ring: This is achieved through cyclization reactions involving appropriate precursors. The ring strain in azetidines makes this step crucial and often requires specific conditions to ensure successful cyclization.

    Functional Group Modifications: Subsequent steps involve the introduction of various functional groups such as the benzhydryl, phenoxyacetyl, and p-tolylsulfonyl groups. These modifications are typically carried out using nucleophilic substitution reactions and other standard organic transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

BENZHYDRYL ALPHA-(1-HYDROXYETHYLIDENE)-4-OXO-3-[(PHENOXYACETYL)AMINO]-2-[[(P-TOLYL)SULFONYL]THIO]AZETIDINE-1-ACETATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

BENZHYDRYL ALPHA-(1-HYDROXYETHYLIDENE)-4-OXO-3-[(PHENOXYACETYL)AMINO]-2-[[(P-TOLYL)SULFONYL]THIO]AZETIDINE-1-ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of BENZHYDRYL ALPHA-(1-HYDROXYETHYLIDENE)-4-OXO-3-[(PHENOXYACETYL)AMINO]-2-[[(P-TOLYL)SULFONYL]THIO]AZETIDINE-1-ACETATE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with applications in medicinal chemistry.

    Benzhydryl piperazine derivatives: Compounds with similar structural features and pharmacological activities.

    Imidazoles: Five-membered nitrogen-containing heterocycles with similar reactivity and applications.

Uniqueness

What sets BENZHYDRYL ALPHA-(1-HYDROXYETHYLIDENE)-4-OXO-3-[(PHENOXYACETYL)AMINO]-2-[[(P-TOLYL)SULFONYL]THIO]AZETIDINE-1-ACETATE apart is its unique combination of functional groups and the resulting chemical and biological properties

Properties

CAS No.

84823-49-4

Molecular Formula

C35H32N2O8S2

Molecular Weight

672.8 g/mol

IUPAC Name

benzhydryl (Z)-3-hydroxy-2-[2-(4-methylphenyl)sulfonylsulfanyl-4-oxo-3-[(2-phenoxyacetyl)amino]azetidin-1-yl]but-2-enoate

InChI

InChI=1S/C35H32N2O8S2/c1-23-18-20-28(21-19-23)47(42,43)46-34-30(36-29(39)22-44-27-16-10-5-11-17-27)33(40)37(34)31(24(2)38)35(41)45-32(25-12-6-3-7-13-25)26-14-8-4-9-15-26/h3-21,30,32,34,38H,22H2,1-2H3,(H,36,39)/b31-24-

InChI Key

JYBFYDOVDDHVMZ-QLTSDVKISA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)SC2C(C(=O)N2/C(=C(/C)\O)/C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)COC5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)SC2C(C(=O)N2C(=C(C)O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)COC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.